Methyl 6-aminopyridine-2-carboxylate
Overview
Description
“Methyl 6-aminopyridine-2-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is also known as “2-Amino-6-(methoxycarbonyl)pyridine” and has a CAS number of 36052-26-3 .
Synthesis Analysis
The synthesis of “Methyl 6-aminopyridine-2-carboxylate” involves the reaction of methyl-2-aminopyridine-4-carboxylate with different aldehydes . The synthesized compounds are characterized by elemental analyses, FT-IR, and 1H NMR studies .Molecular Structure Analysis
The most stable molecular structure of “Methyl 6-aminopyridine-2-carboxylate” was predicted using conformational analysis at DFT/B3LYP level of cc-pVTZ basis set . The optimized molecular structure was used to determine the vibrational frequencies .Chemical Reactions Analysis
The chemical reactions involving “Methyl 6-aminopyridine-2-carboxylate” include the condensation between the amino group and carbonyl group . The second order perturbation energy E(2) values of the molecule were calculated using natural bond orbital analysis, which indicates the bioactivity of the molecule .Physical And Chemical Properties Analysis
“Methyl 6-aminopyridine-2-carboxylate” is a solid substance with a melting point of 95.0 to 99.0 °C . Its maximum absorption wavelength is 326 (DMSO) nm .Scientific Research Applications
Organic Synthesis
“Methyl 6-aminopyridine-2-carboxylate” is a useful reagent in organic synthesis . It can be used as a building block in the synthesis of various organic compounds .
Catalyst
This compound can also be used as a catalyst . Catalysts are substances that increase the rate of chemical reactions without being consumed in the process .
Pharmaceutical Research
“Methyl 6-aminopyridine-2-carboxylate” could potentially be used in pharmaceutical research . Its structure and properties might make it a useful component in the development of new drugs .
Antifungal Activity
There is evidence to suggest that this compound may have antifungal activity . This could make it useful in the development of new antifungal treatments .
Material Science
In material science, “Methyl 6-aminopyridine-2-carboxylate” could potentially be used in the development of new materials with unique properties .
Biochemical Research
“Methyl 6-aminopyridine-2-carboxylate” could also be used in biochemical research . Its unique structure and properties might make it a useful tool in the study of various biochemical processes .
Safety and Hazards
“Methyl 6-aminopyridine-2-carboxylate” can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .
Future Directions
Mechanism of Action
Target of Action
Methyl 6-aminopyridine-2-carboxylate is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound can act as a catalyst , suggesting it may facilitate certain chemical reactions without undergoing permanent changes itself.
Pharmacokinetics
It’s known that the compound is soluble in alcohol and ether, but insoluble in water . This suggests that its bioavailability may be influenced by these solubility characteristics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 6-aminopyridine-2-carboxylate. It’s recommended to store the compound in a cool, dark place at room temperature . It’s also known to be air-sensitive , suggesting that exposure to air could affect its stability or efficacy. Furthermore, it may cause irritation to the eyes, skin, and respiratory system, so appropriate protective measures should be taken when handling this compound .
properties
IUPAC Name |
methyl 6-aminopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHEJTUXNQOPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550151 | |
Record name | Methyl 6-aminopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-aminopyridine-2-carboxylate | |
CAS RN |
36052-26-3 | |
Record name | Methyl 6-aminopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00550151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-Aminopyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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